

An In-depth Technical Guide to (Chlorodifluoromethyl)trimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Chlorodifluoromethyl)trimethylsilane

Cat. No.: B179667

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(CAS Number: 115262-00-5)

This technical guide provides a comprehensive overview of **(Chlorodifluoromethyl)trimethylsilane**, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms.

Chemical and Physical Properties

(Chlorodifluoromethyl)trimethylsilane, also known as TMSCF₂Cl, is a colorless liquid that serves as a key reagent for the introduction of the difluoromethylene group (CF₂) into organic molecules. Its physical and chemical properties are summarized below.

| Property | Value |
|--------------------|-------------------------------------|
| CAS Number | 115262-00-5 |
| Molecular Formula | C4H9ClF2Si |
| Molecular Weight | 158.65 g/mol |
| Boiling Point | 85-90 °C (predicted) |
| Density | 1.039 g/cm ³ (predicted) |
| Physical Form | Clear, transparent liquid |
| Purity | Typically >96% |
| Storage Conditions | 2-8°C, under an inert atmosphere |

Synthesis of (Chlorodifluoromethyl)trimethylsilane

A common method for the synthesis of **(Chlorodifluoromethyl)trimethylsilane** involves the reaction of bromochlorodifluoromethane (CF₂BrCl) with aluminum and chlorotrimethylsilane in N-methylpyrrolidinone (NMP).

Experimental Protocol: Synthesis of (Chlorodifluoromethyl)trimethylsilane

- Materials:
 - Bromochlorodifluoromethane (CF₂BrCl)
 - Aluminum powder
 - Chlorotrimethylsilane (Me₃SiCl)
 - N-methylpyrrolidinone (NMP), anhydrous
- Procedure:
 - In a thick-walled glass reaction tube equipped with a magnetic stirrer, add anhydrous N-methylpyrrolidinone (NMP).

- Add aluminum powder to the NMP.
- Add chlorotrimethylsilane to the mixture.
- Cool the reaction vessel and carefully introduce bromochlorodifluoromethane (a gas at room temperature).
- Seal the reaction tube and allow the mixture to stir at room temperature. The reaction progress can be monitored by GC analysis.
- Upon completion, the reaction mixture is worked up to isolate the product. The crude product is typically purified by distillation.

This method provides **(Chlorodifluoromethyl)trimethylsilane** in high yield. The trimethylsilyl group enhances the compound's stability and volatility, making it easier to handle compared to other difluorocarbene precursors.

Applications in Organic Synthesis

(Chlorodifluoromethyl)trimethylsilane is primarily used as a precursor to difluorocarbene ($:CF_2$), a highly reactive intermediate. This allows for the efficient construction of difluoromethylene-containing compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms.

One of the key applications of **(Chlorodifluoromethyl)trimethylsilane** is in the Wittig-type olefination of aldehydes and ketones to form gem-difluoroolefins. This reaction typically involves the use of triphenylphosphine (PPh_3).

Experimental Protocol: gem-Difluoroolefination of 1-Naphthaldehyde

- Materials:
 - 1-Naphthaldehyde
 - **(Chlorodifluoromethyl)trimethylsilane** (TMSCF₂Cl)
 - Triphenylphosphine (PPh_3)

- Tetrabutylammonium chloride (TBAC) (catalytic amount)
- Tetrahydrofuran (THF), anhydrous
- Procedure:
 - In a pressure tube, dissolve 1-naphthaldehyde (0.5 mmol), triphenylphosphine (1.5 mmol), and a catalytic amount of tetrabutylammonium chloride in anhydrous tetrahydrofuran.
 - Add **(Chlorodifluoromethyl)trimethylsilane** (1.0 mmol) to the mixture.
 - Seal the tube and heat the reaction mixture at 100 °C for 8 hours.
 - After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
 - The residue is purified by column chromatography on silica gel to afford the desired gem-difluoroolefin.

Table of Reaction Yields for gem-Difluoroolefination of Various Carbonyls

| Entry | Substrate | Product | Yield (%) |
|-------|-----------------------------|---|-----------|
| 1 | 1-Naphthaldehyde | 1-(2,2-Difluorovinyl)naphthalene | 69 |
| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 75 |
| 3 | 4-tert-Butylbenzaldehyde | 1-(tert-Butyl)-4-(2,2-difluorovinyl)benzene | 78 |
| 4 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 72 |
| 5 | 4-Bromobenzaldehyde | 1-Bromo-4-(2,2-difluorovinyl)benzene | 70 |
| 6 | Phenylacetaldehyde | (3,3-Difluoroprop-1-en-1-yl)benzene | 47 |
| 7 | Ethyl 2-oxo-2-phenylacetate | Ethyl 3,3-difluoro-2-phenylacrylate | 85 |
| 8 | Isatin | 3-(Difluoromethylene)indolin-2-one | 82 |

(Chlorodifluoromethyl)trimethylsilane is also an effective reagent for the difluorocyclopropanation of alkenes. The reaction is typically initiated by a halide source at elevated temperatures.

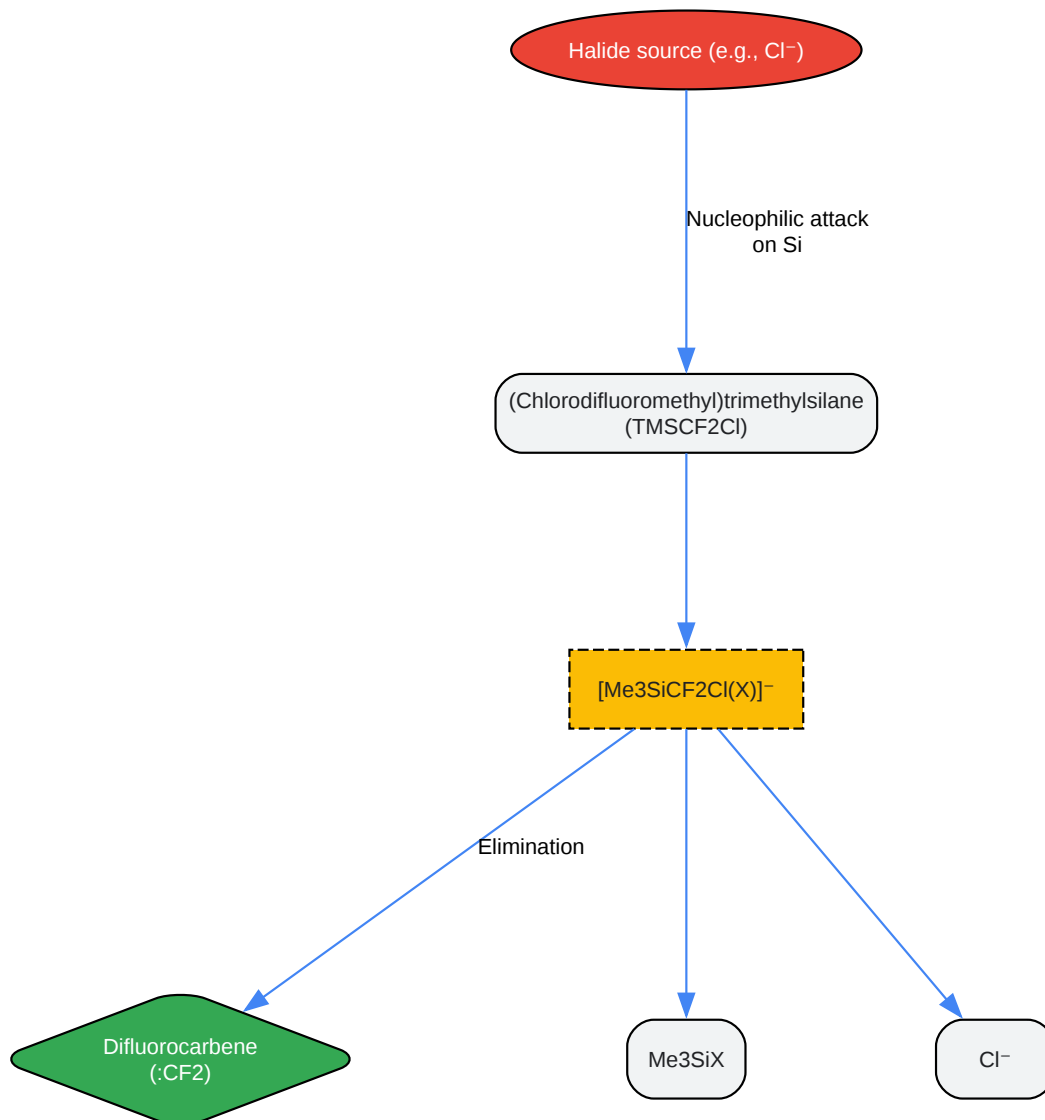
Experimental Protocol: Difluorocyclopropanation of Styrene

- Materials:
 - Styrene
 - **(Chlorodifluoromethyl)trimethylsilane** (TMSCF₂Cl)
 - Tetrabutylammonium chloride (TBAC) (catalytic amount)

- Toluene, anhydrous
- Procedure:
 - To a solution of styrene in anhydrous toluene, add a catalytic amount of tetrabutylammonium chloride.
 - Add **(Chlorodifluoromethyl)trimethylsilane**.
 - Heat the mixture under an inert atmosphere. The reaction progress is monitored by GC.
 - Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography to yield the corresponding gem-difluorocyclopropane.

Reaction Mechanisms and Workflows

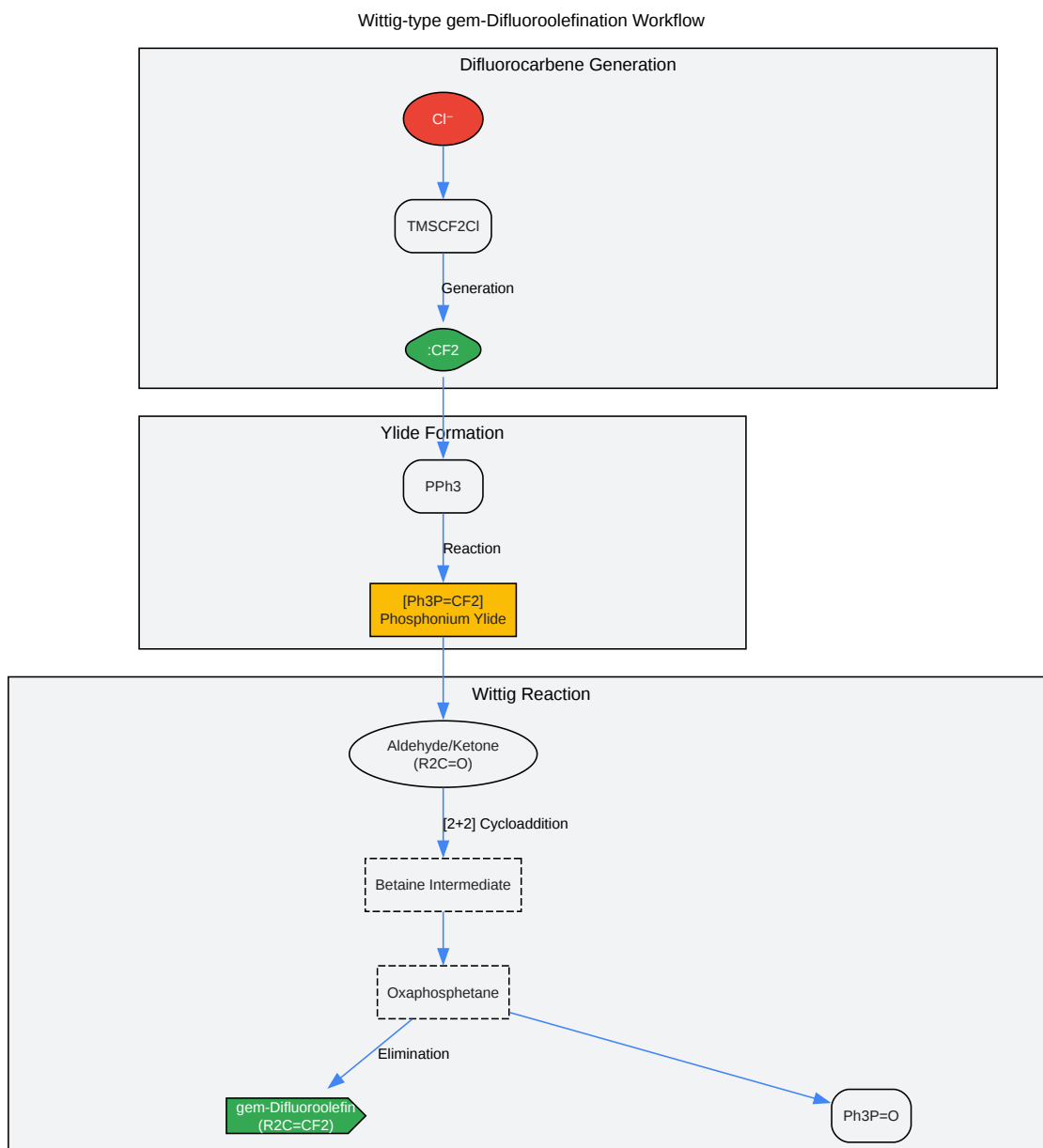
The synthetic utility of **(Chlorodifluoromethyl)trimethylsilane** stems from its ability to generate difluorocarbene under relatively mild conditions. The proposed mechanisms for its key reactions are illustrated below using Graphviz diagrams.

Generation of Difluorocarbene from TMSCF₂Cl[Click to download full resolution via product page](#)

Caption: Generation of Difluorocarbene from TMSCF₂Cl.

The generation of difluorocarbene from **(Chlorodifluoromethyl)trimethylsilane** is initiated by a nucleophilic attack of a halide ion on the silicon atom. This forms a transient pentacoordinate

silicate intermediate which then eliminates difluorocarbene, trimethylsilyl halide, and a chloride ion.



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Caption: Wittig-type gem-Difluoroolefination Workflow.

In the Wittig-type reaction, the generated difluorocarbene reacts with triphenylphosphine to form a phosphonium ylide. This ylide then undergoes a [2+2] cycloaddition with a carbonyl compound to form a betaine intermediate, which rearranges to an oxaphosphetane. The oxaphosphetane then collapses to yield the final gem-difluoroolefin product and triphenylphosphine oxide.

Safety and Handling

(Chlorodifluoromethyl)trimethylsilane is a reactive chemical and should be handled with appropriate safety precautions. It is flammable and should be stored in a cool, dry place away from sources of ignition. It is also sensitive to moisture. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

(Chlorodifluoromethyl)trimethylsilane is a valuable and versatile reagent for the introduction of the difluoromethylene group in organic synthesis. Its ability to serve as a convenient precursor for difluorocarbene has led to its widespread use in the synthesis of gem-difluoroolefins and difluorocyclopropanes, which are important motifs in drug discovery and materials science. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

- To cite this document: BenchChem. [An In-depth Technical Guide to (Chlorodifluoromethyl)trimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179667#chlorodifluoromethyl-trimethylsilane-cas-number-115262-00-5\]](https://www.benchchem.com/product/b179667#chlorodifluoromethyl-trimethylsilane-cas-number-115262-00-5)

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